
4-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "ACPA-ES" and is a derivative of the chemical compound "CPA". ACPA-ES has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The mechanism of action of ACPA-ES involves the inhibition of specific signaling pathways in cancer cells. ACPA-ES targets the Akt/mTOR pathway, which is commonly activated in cancer cells and promotes cell survival and proliferation. By inhibiting this pathway, ACPA-ES induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
ACPA-ES exhibits a range of biochemical and physiological effects, including anticancer activity, anti-inflammatory activity, and antiviral activity. ACPA-ES has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using ACPA-ES in lab experiments is its ability to target specific signaling pathways in cancer cells, making it a promising candidate for further research and development in the field of cancer research. However, one of the limitations of using ACPA-ES in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on ACPA-ES. One area of research is the development of more efficient synthesis methods for ACPA-ES, which could improve its availability and reduce its cost. Another area of research is the identification of other signaling pathways that ACPA-ES may target, which could expand its potential applications in various fields. Additionally, more research is needed to explore the potential of ACPA-ES in the treatment of other diseases, such as neurodegenerative diseases and viral infections.
合成法
The synthesis of ACPA-ES involves the reaction of 4-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-2-ethoxyphenol with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure ACPA-ES.
科学的研究の応用
ACPA-ES has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications of ACPA-ES is in the field of cancer research. Studies have shown that ACPA-ES exhibits anticancer activity by inducing apoptosis in cancer cells. ACPA-ES has also been found to inhibit the growth of cancer cells by targeting specific signaling pathways.
特性
IUPAC Name |
[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S/c1-2-27-16-10-12(9-13(11-19)18(20)22)7-8-15(16)28-29(25,26)17-6-4-3-5-14(17)21(23)24/h3-10H,2H2,1H3,(H2,20,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDVMJGGYMDFRR-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzylidene-3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4977755.png)
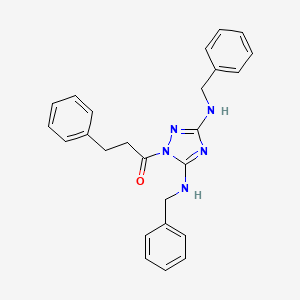
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4977787.png)
![4-methyl-N-[2-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4977795.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B4977802.png)
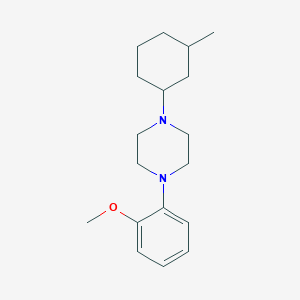
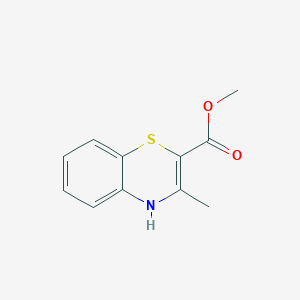
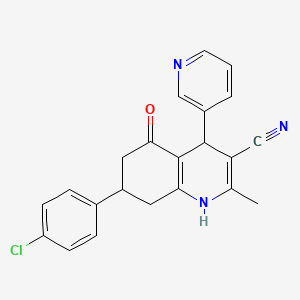
![4-(2-methoxyphenoxy)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B4977852.png)

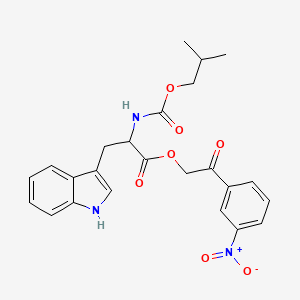
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4977863.png)
![5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4977871.png)
![5-[(2-methoxy-3-pyridinyl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4977877.png)